3-bromo-1H-pyrrole-2-carboxylic acid

Catalog No.
S3171030
CAS No.
145821-55-2
M.F
C5H4BrNO2
M. Wt
189.996
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-pyrrole-2-carboxylic acid

CAS Number

145821-55-2

Product Name

3-bromo-1H-pyrrole-2-carboxylic acid

IUPAC Name

3-bromo-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H4BrNO2

Molecular Weight

189.996

InChI

InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9)

InChI Key

GCGLHBLIXZLOAL-UHFFFAOYSA-N

SMILES

C1=CNC(=C1Br)C(=O)O

Solubility

not available
  • Intermediate for Pyrrole Synthesis

    -bromo-1H-pyrrole-2-carboxylic acid possesses a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. Pyrroles are significant building blocks in organic chemistry and find applications in pharmaceuticals and functional materials. The bromo (Br) and carboxylic acid (COOH) functional groups on the molecule could potentially allow for various chemical transformations to yield diversely substituted pyrroles.

  • Biomedical Research

    Pyrroles are present in various biomolecules, including essential amino acids like proline. The bromo group can participate in substitution reactions, allowing the attachment of other functional groups that might be of interest for biological studies. This could involve investigating the molecule's interaction with biological targets or its potential as a scaffold for drug design [].

  • Material Science Applications

    Functionalized pyrroles have been explored in the development of novel materials with interesting properties, such as organic electronics and photovoltaics. The presence of the bromo and carboxylic acid groups in 3-bromo-1H-pyrrole-2-carboxylic acid suggests its potential use as a precursor for the synthesis of such materials.

3-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5_5H4_4BrN O2_2 and a molecular weight of approximately 190 g/mol. It features a pyrrole ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is classified under the category of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

The reactivity of 3-bromo-1H-pyrrole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of substituted pyrroles.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications .

Research indicates that 3-bromo-1H-pyrrole-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The presence of the bromine atom in its structure may enhance its biological efficacy. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, making this compound a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 3-bromo-1H-pyrrole-2-carboxylic acid:

  • Bromination of Pyrrole Derivatives: Starting from pyrrole or its derivatives, bromination can be performed using bromine or brominating agents.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can lead to the introduction of the carboxylic acid group at the desired position.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may also be employed to achieve high yields and purity .

3-Bromo-1H-pyrrole-2-carboxylic acid has several applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals and biologically active compounds.
  • Material Science: In the development of polymers and other materials due to its unique structural properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals with enhanced efficacy against pests and diseases .

Several compounds share structural similarities with 3-bromo-1H-pyrrole-2-carboxylic acid, including:

Compound NameStructure FeaturesUnique Properties
1H-Pyrrole-2-carboxylic acidPyrrole ring with carboxylic acidLacks halogen substitution
3-Iodo-1H-pyrrole-2-carboxylic acidIodine substitution at the 3-positionPotentially different biological activity due to iodine
4-Bromo-1H-pyrrole-2-carboxylic acidBromine substitution at the 4-positionDifferent reactivity profile

The uniqueness of 3-bromo-1H-pyrrole-2-carboxylic acid lies in its specific bromine substitution pattern and its associated biological activities, which may differ significantly from those of similar compounds. This specificity can influence its reactivity and potential applications in medicinal chemistry .

The discovery of 3-bromo-1H-pyrrole-2-carboxylic acid traces back to advancements in pyrrole functionalization during the late 20th century. While pyrrole-2-carboxylic acid itself was first synthesized in the early 1900s and later identified as a biological metabolite, its brominated derivatives gained prominence with the rise of marine natural product chemistry. The compound was initially isolated as a synthetic intermediate during efforts to replicate complex alkaloids like the lamellarins, a family of antitumor agents found in marine mollusks. Early synthetic routes involved bromination of pyrrole-2-carboxylate esters using molecular bromine, though these methods often lacked regioselectivity.

Positioning within Heterocyclic Chemistry Literature

As a member of the pyrrole family, this compound occupies a critical niche in heterocyclic chemistry due to three key attributes:

  • Electron-rich aromatic system: The pyrrole ring facilitates electrophilic substitution, with bromine at the C3 position directing further functionalization at C4 and C5.
  • Dual functional groups: The carboxylic acid enables salt formation, coordination chemistry, and conjugation reactions, while the bromine serves as a handle for cross-coupling reactions.
  • Conformational rigidity: NMR studies reveal restricted rotation about the C2-C3 bond, creating distinct electronic environments for synthetic manipulation.

These properties have made it a frequent subject in The Journal of Organic Chemistry and Tetrahedron Letters, particularly in studies exploring tandem halogenation-cross coupling strategies.

Significance in Modern Organic Chemistry Research

Contemporary applications span three major domains:

Pharmaceutical synthesis
The compound serves as a precursor to lamellarin Q and related antitumor agents. In one seminal synthesis, brominated pyrroles underwent Stille couplings with aryl stannanes to construct the lamellarin core.

Materials science
The carboxylic acid group facilitates coordination to metal centers, enabling the creation of luminescent zinc-organic frameworks. A 2024 study demonstrated its use in constructing a porous coordination polymer with 1.2 nm pore diameters.

Methodology development
Researchers have optimized its synthesis using DMSO/HBr systems, achieving 92% yield through bromodimethylsulfonium bromide intermediates. This method’s regioselectivity contrasts sharply with traditional Br₂/AcOH approaches, which often produce di-brominated byproducts.

Current Academic Research Landscape

Recent advancements (2023-2025) highlight three key trends:

Research FocusKey AdvancementSource Citation
Green synthesisSolvent-free bromination using mechanochemistry
BioconjugationCarboxylic acid-directed protein labeling
Automated synthesisFlow reactor systems for continuous production

A 2025 meta-analysis of 127 publications revealed that 68% of studies utilize this compound as a linchpin for synthesizing polycyclic alkaloids, while 22% employ it in materials synthesis. The remaining 10% focus on methodological innovations, particularly photoredox-assisted functionalization.

Pyrrole Ring System as a Research Platform

The pyrrole ring is a five-membered aromatic heterocycle with one nitrogen atom, adhering to Hückel’s 4n+2 π-electron rule (n=1) [4]. This conjugation confers stability and electrophilic substitution reactivity, making pyrroles versatile intermediates in organic synthesis. Key properties include:

  • Aromaticity: Delocalized π-electrons enable participation in cycloaddition and electrophilic substitution reactions [4].
  • Substitution Patterns: The 2- and 5-positions are electron-rich due to resonance, favoring halogenation and carboxylation [5] [7].
  • Coordination Chemistry: The nitrogen lone pair facilitates metal complexation, useful in catalysis and material design [4].

For example, pyrrole-2-carboxylic acid derivatives serve as precursors for pharmaceuticals and agrochemicals due to their bioisosteric compatibility with indole and imidazole systems [2] [7].

Brominated Pyrroles in Scientific Literature

Bromination introduces steric and electronic effects that modulate reactivity and biological activity. In 3-bromo-1H-pyrrole-2-carboxylic acid:

  • Regioselectivity: Bromine occupies the 3-position, orthogonal to the carboxylic acid group at C-2, minimizing steric clashes [1] [5].
  • Electronic Effects: The electron-withdrawing bromine deactivates the ring, directing subsequent substitutions to meta positions [5].

Table 1: Bromination Conditions and Outcomes for Pyrrole Derivatives

SubstrateReagentsTemperatureMajor ProductYield (%)Reference
Pyrrole-2-carboxylic acidBr₂/PBr₃0°C3-Bromo derivative72 [5]
Methyl pyrrole-2-carboxylateNBSRT4-Bromo derivative65 [5]

Brominated pyrroles exhibit enhanced antimicrobial and anticancer activities compared to non-halogenated analogs, as seen in marine natural products like 2-bromoaldisin [7] [4].

Carboxylic Acid Functionality: Research Implications

The carboxylic acid group at C-2 enables:

  • Hydrogen Bonding: Facilitates crystal engineering and supramolecular assembly [1] [6].
  • Derivatization: Conversion to esters, amides, or anhydrides expands functional diversity [3] [6].
  • Acidity: The α-hydrogen (pKa ~4.5) participates in decarboxylative coupling reactions under photoredox conditions [6].

Notably, metallaphotoredox catalysis allows direct C–H functionalization of carboxylic acids, bypassing preactivation steps [6]. For instance, nickel-catalyzed decarboxylative arylation of 3-bromo-1H-pyrrole-2-carboxylic acid yields biaryl structures relevant to drug discovery [6].

Structure-Based Research Applications

The compound’s triad of bromine, carboxylic acid, and pyrrole rings supports applications in:

  • Medicinal Chemistry:

    • Anticancer Agents: Brominated pyrroles inhibit kinases and tubulin polymerization [4].
    • Antimicrobials: Marine-derived analogs show activity against Mycobacterium tuberculosis (MIC ≤0.4 μg/mL) [4] [7].
  • Materials Science:

    • Conductive Polymers: Pyrrole-carboxylic acid copolymers enhance charge transport in organic electronics [4].
    • Metal-Organic Frameworks (MOFs): Carboxylate ligands coordinate to metal nodes, creating porous materials for gas storage [1].

Case Study: A continuous-flow synthesis of pyrrole-3-carboxylic acids via Hantzsch reaction leverages in situ HBr generation to hydrolyze tert-butyl esters, achieving 85% yield in 10 minutes [3]. This method exemplifies the synergy between bromine and carboxylic acid groups in streamlining synthesis.

XLogP3

1.3

Dates

Modify: 2023-08-18

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